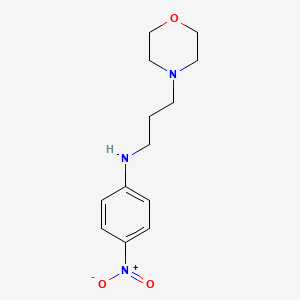

N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine

Description

BenchChem offers high-quality N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c17-16(18)13-4-2-12(3-5-13)14-6-1-7-15-8-10-19-11-9-15/h2-5,14H,1,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPKICVISZEWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Architectural Elements of a Bioactive Compound

The structure of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine is a deliberate amalgamation of functional groups, each contributing unique properties that are highly valued in the field of drug discovery.

Synthetic Methodologies and Chemical Transformations of N 3 Morpholin 4 Ylpropyl N 4 Nitrophenyl Amine and Its Analogues

Established Synthetic Pathways for N-Substituted Morpholine (B109124) Derivatives

The synthesis of N-substituted morpholine derivatives, key components of the target molecule, is commonly achieved through robust and well-documented methods such as nucleophilic alkylation and reductive amination. chemrxiv.org

Nucleophilic Alkylation Approaches to Aminopropyl-Morpholine Scaffolds

Nucleophilic alkylation is a primary method for attaching substituents to the morpholine nitrogen. wikipedia.org This reaction typically involves the direct alkylation of morpholine with an alkyl halide. For the synthesis of the aminopropyl-morpholine scaffold, a bifunctional reagent containing a three-carbon chain is required.

The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. masterorganicchemistry.com A common strategy involves using a 3-halopropylamine derivative where the primary amine is protected to prevent self-alkylation. Alternatively, morpholine can be reacted with a molecule containing a propyl chain with a terminal leaving group (like a halide) and a precursor to the amine, such as a nitrile or azide, which is later reduced.

Challenges in this approach include the potential for overalkylation, especially when reacting with primary amines, as the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.com However, the formation of tertiary amines from the secondary amine morpholine is generally efficient. masterorganicchemistry.com Industrial N-alkylation processes sometimes utilize alcohols as alkylating agents over catalysts, which are considered greener alternatives to alkyl halides. wikipedia.org

Table 1: Examples of N-Alkylation Reactions for Morpholine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Morpholine | Alkyl Halide | Base, Solvent | N-Alkyl Morpholine |

| Morpholine | Methanol | CuO–NiO/γ–Al2O3 catalyst, 220 °C | N-Methylmorpholine |

This table presents generalized and specific examples of N-alkylation reactions to form morpholine derivatives.

Reductive Amination Strategies for Amine Formation

Reductive amination provides an alternative and highly versatile route to N-substituted amines. wikipedia.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com This process is often performed as a one-pot reaction under mild, weakly acidic conditions. wikipedia.orgyoutube.com

To construct the 4-(3-aminopropyl)morpholine scaffold, two main pathways are viable:

Reacting morpholine with a 3-oxopropanal derivative, followed by reduction.

Reacting a morpholine-containing aldehyde, such as 4-morpholinecarboxaldehyde, with a two-carbon amine equivalent under reductive conditions.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being particularly common because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. youtube.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a widely used method. wikipedia.org

Synthesis of Nitro-Substituted Phenylamine Precursors

The N-(4-nitrophenyl) portion of the target molecule originates from nitro-substituted phenylamine precursors, most commonly 4-nitroaniline (B120555). This key intermediate can be synthesized through several industrial and laboratory-scale methods.

One major industrial route involves the amination of 4-nitrochlorobenzene, where the chlorine atom is displaced by ammonia (B1221849) at elevated temperature and pressure. wikipedia.org

ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl

A common laboratory synthesis starts with aniline (B41778). The amino group of aniline is first protected, typically by acetylation to form acetanilide (B955), because the unprotected amino group is a meta-director and would be protonated under nitrating conditions. The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields predominantly the para-nitro product due to the ortho, para-directing effect of the acetylamino group. The acetyl group is then removed by hydrolysis to yield 4-nitroaniline. wikipedia.org A separation step is necessary to remove the minor ortho-isomer. wikipedia.org

Coupling Reactions for N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine Formation

The final assembly of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine involves coupling the two key fragments: the aminopropyl-morpholine scaffold and a nitro-substituted phenylamine precursor.

Condensation Reactions in Aminopropyl-Nitroaryl Conjugation

The formation of the target compound can be achieved through a condensation reaction, specifically a nucleophilic aromatic substitution (SNAr). This reaction involves the coupling of 4-(3-aminopropyl)morpholine with an activated nitroaryl compound, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene.

In this mechanism, the terminal primary amine of the aminopropyl-morpholine acts as the nucleophile, attacking the electron-deficient carbon atom of the nitroaryl ring that bears the leaving group (e.g., fluorine or chlorine). The strong electron-withdrawing effect of the para-nitro group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Similar condensation strategies have been employed in the synthesis of related structures, such as 4-(4-nitrophenyl)morpholine (B78992) from p-halonitrobenzene and morpholine. google.com

Table 2: Representative Condensation Reaction for Nitroaryl Conjugation

| Nucleophile | Electrophile | Conditions | Product |

|---|

This table outlines a typical reaction for the final coupling step.

Derivatization and Functionalization Strategies for N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine

The structure of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine possesses several sites amenable to further chemical modification. The most significant of these is the nitro group, which serves as a versatile functional handle for derivatization.

The primary transformation is the reduction of the aromatic nitro group to a primary amine (aniline derivative). This is a fundamental reaction in organic synthesis and can be accomplished using various methods:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is often a clean and high-yielding method.

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). The reduction of 4-nitroaniline to p-phenylenediamine (B122844) is often effected using iron metal. wikipedia.org

Once reduced to the corresponding aniline, N¹-(4-aminophenyl)-N¹-(3-morpholin-4-ylpropyl)propane-1-amine, the newly formed primary aromatic amine opens up extensive possibilities for derivatization. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Derivatization can also be used as an analytical tool to improve the detection of molecules in techniques like liquid chromatography-mass spectrometry (LC-MS), often by introducing a tag with high proton affinity. nih.govnsf.gov

Chemical Modifications of the Nitro Group (e.g., Reduction to Amine)

The aromatic nitro group is a versatile functional group primarily utilized as a precursor to the corresponding aniline derivative through reduction. This transformation is a common strategy in medicinal chemistry to introduce an amino group, which can serve as a key pharmacophoric element or a handle for further functionalization. The reduction of the nitro group in analogues of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine is a well-documented and efficient process.

Catalytic hydrogenation is the most prevalent method for this transformation. The reaction typically involves treating the nitro-containing substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, often conducted in alcoholic solvents such as ethanol (B145695) or methanol. researchgate.net This method is known for its high efficiency and clean conversion, yielding the desired amine under relatively mild conditions.

Alternative reduction methods have also been employed, particularly in industrial synthesis. For instance, the use of tin(II) chloride (SnCl₂) in an acidic medium or other reducing metals can also effectively convert the nitro group to an amine. google.com The choice of reducing agent can be influenced by factors such as substrate compatibility, scale of the reaction, and desired selectivity.

The resulting amino-substituted compounds, such as 4-(4-aminophenyl)-3-morpholinone, are valuable intermediates in the synthesis of biologically active molecules. google.comtdcommons.org

Table 1: Selected Methods for the Reduction of the Nitro Group in Analogues Click on a row to view more details about the reaction conditions.

| Precursor Compound | Product Compound | Reagents and Conditions | Solvent | Reference |

| 4-(4-Nitrophenyl)-3-morpholinone | 4-(4-Aminophenyl)-3-morpholinone | H₂, Palladium on carbon (Pd/C) | Aliphatic Alcohol (e.g., Ethanol) | google.com |

| N-(4-Nitrophenyl) amides | N-(4-Aminophenyl) amides | H₂, Palladium on carbon (Pd/C) | Ethanol | researchgate.net |

| 4-(4-Nitrophenyl)-3-morpholinone | 4-(4-Aminophenyl)-3-morpholinone | Tin(II) chloride (SnCl₂) | N/A | google.com |

| 4-(4-Nitrophenyl)morpholine | 4-(4-Aminophenyl)morpholine | Reduction | N/A | google.com |

Transformations within the Morpholine Ring System

The morpholine ring is generally a stable heterocyclic system. However, the carbon atoms adjacent to the ring nitrogen are susceptible to oxidation. This reactivity has been exploited in analogues of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine to introduce a carbonyl group, transforming the morpholine into a morpholin-3-one (B89469) moiety.

A key example of this transformation is the oxidation of 4-(4-nitrophenyl)morpholine to produce 4-(4-nitrophenyl)-3-morpholinone. google.compatsnap.com This reaction is a significant step in the synthesis of intermediates for various pharmaceuticals. The oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA). google.com Alternatively, organic hydroperoxides, such as tert-butyl hydroperoxide, have been used in the presence of a manganese salt catalyst to achieve the same transformation. patsnap.com

This specific oxidation provides a method for introducing structural diversity directly onto the heterocyclic ring system, converting a secondary amine environment within the ring into an amide (lactam). This modification significantly alters the electronic and steric properties of the morpholine moiety.

Table 2: Oxidation of the Morpholine Ring in an Analogue Explore the different conditions used for this chemical transformation.

| Precursor Compound | Product Compound | Reagents and Conditions | Reference |

| 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)-3-morpholinone | Potassium permanganate (KMnO₄), Benzyltriethylammonium chloride (TEBA) | google.com |

| 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)-3-morpholinone | tert-Butyl hydroperoxide, Ethyl acetoacetate (B1235776) manganese salt | patsnap.com |

Alterations of the Propyl Linker Chain

For instance, the length of the alkyl chain could be shortened to an ethyl or methyl group or extended to a butyl or pentyl chain. Such modifications would directly influence the distance between the morpholine and phenyl rings. Furthermore, the flexibility of the propyl chain could be constrained by incorporating cyclic structures, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, or by introducing double or triple bonds. These changes can lock the molecule into a more defined conformation, which can be beneficial for target binding.

Advanced Structural Elucidation and Conformational Analysis of N 3 Morpholin 4 Ylpropyl N 4 Nitrophenyl Amine Systems

X-ray Crystallographic Studies of Related N-Arylamine-Morpholine Structures

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in a crystalline solid. Studies on various molecules incorporating both N-arylamine and morpholine (B109124) moieties reveal recurring structural motifs and intermolecular interactions that are likely to be present in N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine.

Crystal Packing and Supramolecular Assembly Analysis

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces that seek to achieve the most thermodynamically stable arrangement. In structures containing morpholine and aromatic rings, the supramolecular assembly is often dictated by a combination of hydrogen bonds, and stacking interactions. mdpi.comresearchgate.netnih.govrsc.org

| Compound | Crystal System | Space Group | Key Supramolecular Motif |

|---|---|---|---|

| 1,2-Dimorpholinoethane | Monoclinic | P21/n | Hydrogen bonding network via C-H...O interactions. mdpi.com |

| Mannich base of 2-cyanoguanidinophenytoin with morpholine | Monoclinic | C2/c | Inter and intramolecular hydrogen bonds. nih.gov |

| 4-(4-Nitrophenyl)morpholine (B78992) | Not Specified | Not Specified | Aromatic π–π stacking interactions. researchgate.net |

| Bis(morpholine)gold(I) chloride | Monoclinic | C2/c | Layer structure from N-H...halide hydrogen bonds and Au...halide contacts. nih.gov |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

The specific non-covalent interactions within the crystal lattice are fundamental to understanding the supramolecular assembly. researchgate.netnih.goved.ac.uk

Hydrogen Bonding: In morpholine-containing structures, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while N-H groups, if present, can act as donors. researchgate.net Even in the absence of strong donors, weaker C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal packing. mdpi.com For example, in bis(morpholine)gold(I) chloride, classical N—H⋯halide hydrogen bonds are observed. nih.gov The oxygen atom of the morpholine ring is generally a poor hydrogen bond acceptor. nih.gov

Aromatic Stacking: The presence of the 4-nitrophenyl group strongly suggests that π–π stacking interactions will be a dominant feature in the crystal structure of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine. mdpi.comnih.gov These interactions, driven by electrostatic and van der Waals forces between aromatic rings, are common in nitrophenyl derivatives. researchgate.net The geometry of this stacking can vary, from perfectly co-facial to offset arrangements. mdpi.comnih.gov

| Interaction Type | Description | Example Compound(s) |

|---|---|---|

| C-H···O Hydrogen Bond | Weak interaction between a carbon-bound hydrogen and a morpholine oxygen. | 1,2-Dimorpholinoethane. mdpi.com |

| N-H···Halide Hydrogen Bond | Stronger hydrogen bond involving an N-H donor and a halide acceptor. | Bis(morpholine)gold(I) chloride. nih.gov |

| π–π Stacking | Interaction between the electron clouds of aromatic rings. | 4-(4-Nitrophenyl)morpholine. researchgate.net |

| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | Mentioned as a possibility in aromatic systems. mdpi.com |

Solution-State Conformational Dynamics Investigations

In solution, molecules are not static but exist as an ensemble of interconverting conformers. The flexibility of the propyl linker in N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine allows for a range of possible conformations. The preferred conformations in solution will be influenced by a combination of steric hindrance, intramolecular interactions, and solvent effects.

Analysis of Dihedral Angles and Ring Conformations within the Molecular Scaffold

Morpholine Ring Conformation: The morpholine ring almost universally adopts a chair conformation in the solid state. researchgate.netnih.govnih.gov This is the lowest energy conformation for a six-membered saturated ring. The specific puckering parameters can vary slightly depending on the substituents and the crystal packing forces. In 4-[(pyridin-3-yl)diazenyl]morpholine, for instance, the nitrogen and oxygen atoms are displaced from the mean plane of the other four ring atoms. soton.ac.uk

Propyl Linker Dihedral Angles: The three-carbon propyl chain introduces significant conformational flexibility. The dihedral angles around the C-C bonds of this linker will determine whether the chain adopts a more extended (anti) or a more compact (gauche) conformation. The specific values will be influenced by the steric bulk of the morpholine and nitrophenyl groups.

Arylamine Dihedral Angle: The rotation around the N-C bond connecting the amine nitrogen to the nitrophenyl ring is also critical. The dihedral angle between the plane of the aromatic ring and the C-N-C plane of the amine will be influenced by the electronic effects of the nitro group and steric interactions with the propyl chain.

| Structural Feature | Observed Conformation/Angle | Example Compound | Reference |

|---|---|---|---|

| Morpholine Ring | Chair Conformation | N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide | nih.gov |

| Morpholine Ring | Chair Conformation | 4-(4-Nitrophenyl)morpholine | researchgate.net |

| Dihedral Angle (Pyridine-Triazene) | 8.80 (10)° | 4-[(pyridin-3-yl)diazenyl]morpholine | soton.ac.uk |

| Dihedral Angle (Pyridine-Morpholine) | 12.46 (5)° | 4-[(pyridin-3-yl)diazenyl]morpholine | soton.ac.uk |

Computational Chemistry and Quantum Mechanical Investigations of N 3 Morpholin 4 Ylpropyl N 4 Nitrophenyl Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure and, consequently, its optimized three-dimensional geometry. mdpi.commdpi.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For a molecule like N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to yield precise bond lengths, bond angles, and dihedral angles. pnrjournal.comunimib.it Such data is fundamental for understanding the molecule's shape and steric properties. Despite the routine application of DFT to a vast array of organic molecules, specific optimized structural parameters for N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine are not available in the public domain.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. Computational methods provide a detailed picture of how electrons are distributed and their corresponding energy levels.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior. nih.govscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.govmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. However, specific energy values and 3D plots of these orbitals for the title compound have not been published.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. chemrxiv.orgresearchgate.net It illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net Red-colored regions typically indicate negative potential, highlighting areas prone to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net An ESP map of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine would identify the electron-rich (e.g., around the oxygen and nitrogen atoms of the nitro and morpholine (B109124) groups) and electron-poor areas, providing insights into potential hydrogen bonding and other intermolecular interactions. chemrxiv.orgnih.gov This information is particularly useful in drug design and materials science. nih.govchemrxiv.org Regrettably, no such ESP maps for this compound are currently available.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and charge transfer interactions. pnrjournal.com It examines the delocalization of electron density between filled and vacant orbitals, quantifying the stability of the molecule arising from these hyperconjugative interactions. pnrjournal.com Natural Population Analysis (NPA), a related technique, calculates the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. While NBO and NPA are powerful tools for analyzing the electronic structure of morpholine-containing and nitrophenyl compounds, a specific analysis for N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine is absent from the literature.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fidntb.gov.ua For a flexible molecule like N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine, which possesses several rotatable bonds, MD simulations would be instrumental in exploring its conformational landscape. mdpi.com By simulating the molecule's dynamics, researchers can identify the most stable conformations and understand how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. utupub.fi This information is critical for understanding its biological activity and physical properties. To date, no MD simulation studies specifically focusing on N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine have been reported.

Predictive Modeling of Reactivity and Interaction Sites

By integrating the data from DFT, HOMO-LUMO, and ESP analyses, computational models can predict a molecule's reactivity and its likely interaction sites. nih.gov For instance, the locations of the HOMO and LUMO can indicate the most probable sites for oxidation and reduction, respectively. The ESP map directly highlights regions that will attract or repel other charged or polar molecules. nih.gov Such predictive models are invaluable in fields like drug discovery for forecasting how a ligand might bind to a protein's active site. nih.gov In the absence of the foundational computational data for N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine, predictive modeling of its specific reactivity and interaction patterns remains an open area for future research.

Investigation of Pharmacological Mechanisms and Preclinical Biological Activities of N 3 Morpholin 4 Ylpropyl N 4 Nitrophenyl Amine

Evaluation of Potential Target Engagements for Related Structures

The predicted biological activities of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine are extrapolated from studies on analogous chemical structures. These related compounds have been shown to interact with various biological targets, including enzymes and receptors.

The morpholine (B109124) moiety is a versatile scaffold in medicinal chemistry, known to be an integral component of pharmacophores for certain enzyme inhibitors. nih.gov Its ability to form hydrogen bonds and engage in electrostatic interactions can enhance binding affinity and specificity within enzyme active sites. tandfonline.com Compounds containing a morpholine ring have demonstrated inhibitory activity against a range of enzymes. For instance, morpholine-based chalcones have been identified as potent dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), with some derivatives showing IC₅₀ values in the low micromolar to nanomolar range. tandfonline.com Additionally, 2-aryl-4-(3-arylpropyl)morpholines have been studied for their potential as MAO-A and MAO-B inhibitors. nih.gov

In the context of kinase inhibition, which is crucial in cancer therapy, derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea have been shown to selectively target members of the class III receptor tyrosine kinase family. nih.gov This suggests that the N-aryl amine scaffold, present in N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine, could be a valuable component for designing kinase inhibitors. The morpholine ring, in particular, has been incorporated into inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), where it interacts with key residues in the ATP-binding site. nih.gov For example, the morpholine ring in NVP-BKM120 interacts with the hinge valine residue (Val882) of PI3K. nih.gov

| Compound Class | Target Enzyme(s) | Reported Activity (IC₅₀) |

|---|---|---|

| Morpholine-based chalcones | Monoamine Oxidase-B (MAO-B) | As low as 0.030 µM |

| Morpholine-based chalcones | Acetylcholinesterase (AChE) | 6.1 µM |

| NVP-BKM120 (morpholine-containing) | PI3K (Class I isoforms) | Potent inhibition with 50-fold selectivity over other kinases |

| PI-103 (morpholine-containing) | mTOR, PI3K (Class I) | Inhibitory activity |

Sigma receptors, which are membrane proteins implicated in various pathophysiological conditions, have been identified as potential targets for compounds structurally similar to N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine. nih.gov Specifically, N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines have demonstrated nanomolar binding affinities for both sigma-1 and sigma-2 receptors. nih.gov The presence of the N-3-(4-nitrophenyl)propyl moiety was shown to dramatically increase the affinity for these receptors compared to their simpler N-alkylamine counterparts. nih.gov These compounds were also found to be highly selective for sigma receptors over a variety of other receptors and transporters. nih.gov

Furthermore, these derivatives were capable of modulating the activity of the Kv1.4 potassium channel in cells where the sigma-1 receptor was reconstituted, an action consistent with sigma receptor modulation. nih.gov The general structure of a basic amine connected to an aromatic system via a flexible linker is a common feature of many high-affinity sigma receptor ligands. nih.gov

In a different context, a structurally related compound, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, has been identified as an orally bioavailable opener of the KCNQ2 potassium channel. nih.gov This indicates that the morpholin-4-ylphenyl moiety can be a key pharmacophoric element for interaction with ion channels.

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| N-3-(4-nitrophenyl)propyl derivative of heptylamine (B89852) (2b) | Sigma-1 | 7.5 ± 1 nM |

| N-3-(4-nitrophenyl)propyl derivative of dodecylamine (B51217) (3b) | Sigma-1 | 24 ± 1 nM |

| N-3-(4-nitrophenyl)propyl derivative of heptylamine (2b) | Sigma-2 | 15 ± 2 nM |

| N-3-(4-nitrophenyl)propyl derivative of dodecylamine (3b) | Sigma-2 | 13 ± 2 nM |

In Vitro Biological Activity Screening and Profiling of Related Compounds

The biological profile of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine can be inferred from the activities of related compounds in several key therapeutic areas.

Nitroaromatic compounds are known to possess antimicrobial properties. encyclopedia.pub Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates such as nitroso and superoxide (B77818) species. encyclopedia.pub These reactive species can then covalently bind to DNA, causing cellular damage and death. encyclopedia.pub This mode of action is observed in various nitro-containing drugs, including 5-nitroimidazole derivatives.

Additionally, the morpholine scaffold itself is found in compounds with antibacterial and antifungal properties. researchgate.net The combination of a nitrophenyl group with a morpholine-containing structure suggests a potential for antimicrobial activity. For example, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the piperazine (B1678402) ring in NPDM is different from the morpholine in the subject compound, the presence of the 4-nitrophenyl moiety is a shared feature. Studies on nitroxoline (B368727) derivatives have also shown that they can exhibit broad-spectrum bactericidal activity by disrupting the bacterial outer membrane and inhibiting key enzymes like New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov

| Compound Class/Derivative | Target Organism(s) | Observed Activity/Mechanism |

|---|---|---|

| Nitroaromatic Compounds | Various microorganisms | Reduction of nitro group to toxic intermediates, DNA damage. encyclopedia.pub |

| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent with time-dependent growth inhibition. nih.gov |

| Nitroxoline derivatives | Broad-spectrum bacteria | Outer membrane disruption and NDM-1 inhibition. nih.gov |

| Polyanilines doped with nitro compounds | Gram-negative and Gram-positive bacteria, Candida albicans | Enhanced antimicrobial efficacy compared to the undoped polymer. |

| Compound | Assay | Reported Activity (IC₅₀) |

|---|---|---|

| Morpholine-bearing quinoline (B57606) derivative (11f) | ABTS radical scavenging | 9.07 ± 1.34 µM |

| Morpholine-bearing quinoline derivative (11l) | ABTS radical scavenging | 6.05 ± 1.17 µM |

| Trolox (Positive Control) | ABTS radical scavenging | 11.03 ± 0.76 µM |

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. nih.gov A primary mechanism of action for these compounds is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum. nih.govnih.gov The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. nih.govnih.gov Many antimalarial drugs, including 4-aminoquinolines, are thought to inhibit this process by binding to heme and preventing its crystallization, leading to a buildup of toxic heme that kills the parasite. nih.govnih.gov

Compounds containing a morpholine ring have also been evaluated for antiparasitic activity, including against P. falciparum. researchgate.net The structural features of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine, particularly the N-aryl-N-alkylpropylamine core, bear some resemblance to the side chains of known antimalarials that are crucial for their accumulation in the parasite's acidic food vacuole. nih.gov While the 4-nitrophenylamine moiety is distinct from the quinoline core of chloroquine, various aromatic systems have been explored in the search for new antimalarials that interfere with heme detoxification. mdpi.comnih.gov Therefore, it is plausible that related structures could exhibit antimalarial activity through this mechanism.

Preclinical Anticancer Mechanisms (e.g., cell proliferation, apoptosis, specific molecular targets)

No specific studies detailing the effects of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine on cancer cell proliferation, its ability to induce apoptosis, or its specific molecular targets were identified. Consequently, no data tables on parameters such as IC50 values against various cancer cell lines or results from apoptosis assays can be provided.

Cellular and Molecular Biological Studies on Mechanism of Action

Pathway Analysis in Preclinical Cellular Models

There is no available research that has conducted pathway analyses to elucidate the signaling cascades or molecular pathways modulated by N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine in preclinical cellular models of cancer.

Target Identification and Validation Approaches

No studies have been published that focus on the identification and subsequent validation of the specific molecular target or targets of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine responsible for any potential anticancer activity. Methodologies for target identification and validation are well-established in drug discovery, but their application to this specific compound has not been reported.

Structure Activity Relationship Sar and Rational Design Principles for N 3 Morpholin 4 Ylpropyl N 4 Nitrophenyl Amine Derivatives

Influence of Morpholine (B109124) Ring Substituents on Biological Potency and Selectivity

The morpholine ring is a common heterocyclic scaffold found in a multitude of bioactive molecules and approved drugs, often referred to as a "privileged structure" in medicinal chemistry. sci-hub.seresearchgate.net Its inclusion is valued for conferring advantageous physicochemical, metabolic, and biological properties. sci-hub.se The morpholine moiety can enhance aqueous solubility and introduce a weak hydrogen bond acceptor capability through its oxygen atom, which can be crucial for ligand-target interactions. sci-hub.seresearchgate.net

In various classes of compounds, the morpholine ring itself is a key part of the pharmacophore, contributing to binding affinity and selectivity for a wide range of biological targets. sci-hub.se For instance, in a series of quinoline (B57606) derivatives designed as cholinesterase inhibitors, the presence of the morpholine group was integral to their activity. nih.gov While direct substitution on the morpholine ring of the titular compound is not extensively detailed in the provided literature, SAR studies on related molecules consistently show that modifications to this ring can significantly alter biological outcomes. e3s-conferences.org For example, introducing alkyl substitutions at certain positions on the morpholine ring has been shown to increase anticancer activity in other molecular contexts. e3s-conferences.org The balanced lipophilic-hydrophilic profile of the morpholine ring also contributes to desirable drug-like characteristics. sci-hub.se

Impact of Nitro Group Position and Reduction on Pharmacological Activity

The nitro group (–NO2) is a potent electron-withdrawing group that profoundly influences a molecule's electronic properties, polarity, pharmacokinetics, and pharmacodynamics. researchgate.netnih.gov Its presence is a key determinant of the biological activity of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine and its analogues.

The position of the nitro group on the phenyl ring is critical. Studies on other classes of nitroaromatic compounds, such as 3-arylcoumarins, have demonstrated that the location of the nitro group is essential for activity. For example, a nitro substituent at the 6-position of the coumarin (B35378) moiety was found to be crucial for antibacterial activity against S. aureus, whereas nitro groups on the 3-aryl ring alone did not confer activity. mdpi.com Similarly, for nitro-substituted chalcones, the position of the nitro group dictates the anti-inflammatory and vasorelaxant effects. mdpi.com The strong electron-withdrawing effect can facilitate interactions with biological targets and is a key factor in synthetic routes. nih.gov

Furthermore, the nitro group can act as a bioactivatable prodrug element. svedbergopen.com In biological systems, particularly under hypoxic conditions found in tumors or certain microorganisms, the nitro group can undergo enzymatic reduction. nih.govnih.gov This six-electron reduction proceeds through highly reactive intermediates, including nitroso (–NO) and hydroxylamino (–NHOH) species, ultimately forming the corresponding amino (–NH2) group. nih.govnih.gov These reactive intermediates can produce toxic effects, such as generating reactive oxygen species (ROS) or covalently binding to cellular macromolecules like DNA, which is the basis for the antimicrobial and anticancer activity of many nitro-containing drugs. nih.govsvedbergopen.com The reduction potential of the nitro group is therefore a key parameter influencing its pharmacological profile.

| Modification | Chemical Consequence | Potential Pharmacological Impact |

|---|---|---|

| Positional Isomerism (ortho, meta, para) | Alters the electronic distribution and steric profile of the nitrophenyl ring. | Affects binding affinity and selectivity for the target protein. Can significantly increase or decrease potency. mdpi.com |

| Metabolic Reduction to Nitroso/Hydroxylamino | Formation of highly reactive electrophilic intermediates. | Can lead to covalent modification of target biomolecules or generation of oxidative stress, often forming the basis of antimicrobial or anticancer activity. nih.govnih.gov |

| Complete Reduction to Amino Group | Creates a strongly electron-donating group, fundamentally altering the molecule's electronic character. | The resulting amino derivative may possess a completely different biological activity profile, potentially acting as an antagonist or agonist at different targets. mdpi.com |

Role of the Propyl Linker Length and Flexibility in Ligand-Target Interactions

The three-carbon propyl linker connecting the morpholine and nitrophenylamine moieties plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Its length and flexibility determine the ability of the ligand to adopt an optimal conformation for binding to its biological target.

| Compound Series | Linker Length (n methylenes) | Relative AChE Inhibitory Potency | Reference |

|---|---|---|---|

| 4-N-phenylaminoquinoline derivatives | 2 | Higher | nih.gov |

| 4-N-phenylaminoquinoline derivatives | 3 | Lower | nih.gov |

| 4-N-phenylaminoquinoline derivatives | 4 | Lower | nih.gov |

Design Strategies for Enhanced Specificity and Efficacy through Molecular Modification

Based on the established SAR principles, several rational design strategies can be employed to enhance the specificity and efficacy of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine derivatives.

Linker Optimization: Systematically varying the length and rigidity of the propyl linker is a primary strategy. Introducing conformational constraints, such as double bonds or cyclic elements, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Nitrophenyl Ring Substitution: Exploring different positions for the nitro group (ortho, meta) could modulate activity and selectivity. mdpi.com Additionally, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups could fine-tune the electronic properties and lead to new pharmacological profiles. nih.gov

Morpholine Ring Modification: Although often treated as a solubility-enhancing group, targeted substitutions on the morpholine ring could probe for additional interactions within the target's binding pocket, potentially improving affinity. e3s-conferences.org

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine, thiomorpholine, piperazine) can alter basicity, hydrogen bonding capacity, and lipophilicity, which may improve the pharmacokinetic profile or target selectivity. sci-hub.se Similarly, the nitrophenyl group could be replaced with other aromatic or heteroaromatic systems to explore different binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine, QSAR models can provide predictive insights and guide the synthesis of more potent and selective analogues.

A QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 or Ki values). nih.govmdpi.com

Key molecular descriptors for this scaffold would include:

Steric Descriptors: Molecular volume, surface area, and specific atomic distances, particularly related to the linker length and substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which is influenced by the morpholine and nitrophenyl groups.

Topological Descriptors: Indices that describe molecular connectivity and shape.

Successful 3D-QSAR models, which consider the three-dimensional properties of the molecules, have been developed for other morpholine-containing compounds, providing valuable information about the favorable and unfavorable regions for steric and electrostatic interactions. nih.gov By generating a robust QSAR model for N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine derivatives, researchers can prioritize the synthesis of novel compounds with a higher probability of exhibiting the desired biological activity, thereby accelerating the drug discovery process. nih.gov

Advanced Research Applications and Future Perspectives for N 3 Morpholin 4 Ylpropyl N 4 Nitrophenyl Amine

Potential as Chemical Probes for Biological Systems

There is no specific information in the reviewed literature detailing the use of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine as a chemical probe for biological systems. The development of a chemical probe requires extensive characterization of its interaction with a specific biological target, data which is not currently available for this compound.

Emerging Areas of Research for Amino-Nitroaryl-Morpholine Scaffolds

Despite the lack of data on the specific target compound, the broader class of molecules containing amino-nitroaryl and morpholine (B109124) scaffolds is of significant interest in medicinal chemistry. The morpholine ring is considered a "privileged structure" because it is frequently found in bioactive molecules and approved drugs, often improving the pharmacokinetic profile of a compound. nih.govresearchgate.net The morpholine moiety is a versatile and readily accessible synthetic building block that can be incorporated to interact with biological targets or to enhance properties like aqueous solubility and metabolic stability. researchgate.netjchemrev.com

The nitro-aryl group, particularly nitroimidazole and other nitroaromatic structures, is another critical pharmacophore. mdpi.comnih.gov These groups are well-known for their utility in developing drugs for infectious diseases, often acting as bioreductive "warheads" that become active under the hypoxic conditions found in certain bacteria or tumors. nih.govmdpi.com Research into nitroimidazole derivatives, for instance, has led to therapies against anaerobic protozoa and bacteria. mdpi.com

The combination of these scaffolds—an amino group linking a morpholine to a nitro-substituted aromatic ring—suggests potential applications in areas where these individual components have shown promise. For example, derivatives of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one are considered important intermediates for synthesizing biologically active compounds, including potential small molecule anticancer drugs. researchgate.netresearchgate.net Furthermore, 4-(4-nitrophenyl)morpholine (B78992) is a precursor to 4-(4-aminophenyl)-3-morpholinone, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.com

Current Challenges and Opportunities in the Field of Organic and Medicinal Chemistry

The development of novel therapeutics based on scaffolds like amino-nitroaryl-morpholine presents both challenges and opportunities for chemists.

Challenges:

Toxicity of Nitro-Aromatics: A significant challenge associated with nitro-aromatic compounds is their potential for genotoxicity. The reduction of the nitro group can lead to reactive intermediates that may cause cellular damage. mdpi.com Overcoming this requires careful molecular design to balance therapeutic activity with an acceptable safety profile.

Synthetic Complexity: While the synthesis of individual morpholine and nitro-aryl compounds is often straightforward, creating complex derivatives and libraries for screening can be challenging. nih.gov Developing efficient, cost-effective, and scalable synthetic routes is a continuous focus in organic chemistry. researchgate.netgoogle.com

Drug Resistance: For scaffolds aimed at antimicrobial or anticancer applications, the emergence of drug resistance is a persistent threat. New compounds must be designed to circumvent existing resistance mechanisms or to act on novel biological targets.

Opportunities:

Scaffold Diversity: The versatility of the morpholine and nitro-aryl scaffolds provides vast opportunities for creating diverse chemical libraries. researchgate.net By modifying substituents on the aromatic ring, altering the linker, or changing the morpholine structure, chemists can fine-tune the properties of the molecules to target a wide range of diseases. nih.govnih.gov

Targeting Hypoxia: The bioreductive nature of the nitro group offers a strategic advantage for targeting hypoxic environments, which are characteristic of solid tumors and certain infections. This provides an opportunity to develop highly selective, targeted therapies. nih.gov

Q & A

Basic: What are the established synthetic routes for N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-nitroaniline derivatives with morpholine-containing alkylating agents. For example, 4-nitrobenzoyl chloride or isothiocyanate derivatives (e.g., 4-nitrophenyl isothiocyanate) can react with amines like 3-morpholinopropylamine under controlled conditions . Key steps include:

- Step 1: Activation of the nitrobenzene moiety (e.g., conversion to a reactive electrophile like an acyl chloride).

- Step 2: Reaction with 3-morpholinopropylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C.

- Step 3: Purification via column chromatography or recrystallization (ethanol/water mixtures are effective for nitroaromatic compounds) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Essential for confirming the presence of the morpholine ring (δ ~2.5–3.5 ppm for methylene groups adjacent to N) and the nitroaryl group (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 306.2 for C13H19N3O3) and fragmentation patterns indicative of the nitro group .

- UV-Vis Spectroscopy: Useful for studying electronic transitions in the nitroaromatic system (λmax ~260–300 nm) .

Basic: What role does this compound play in pharmaceutical research?

Methodological Answer:

The morpholine and nitroaryl groups make it a candidate for:

- Kinase Inhibition: The morpholine moiety often interacts with ATP-binding pockets in kinases, while the nitro group enhances electron-deficient character for π-π stacking .

- Prodrug Development: Nitro groups can be reduced to amines in vivo, enabling targeted drug activation .

- Structure-Activity Relationship (SAR) Studies: Used to optimize substituents on the aryl ring or morpholine chain for improved bioavailability .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Optimization: Use DMF or DMSO to enhance solubility of nitroaromatic intermediates; ethanol/water mixtures improve recrystallization efficiency .

- Catalysis: Palladium or copper catalysts can accelerate coupling reactions (e.g., Buchwald-Hartwig amination for C–N bond formation) .

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation. Excess amine (1.5–2 eq) ensures complete conversion .

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer:

Contradictions often arise from polymorphic forms or solvent impurities. A systematic approach includes:

- Phase Purity Analysis: Use XRD to confirm crystalline homogeneity .

- Solvent Screening: Test solubility in DMSO, ethanol, and chloroform at 25°C and 40°C. Polar aprotic solvents typically dissolve nitroaromatics better than water .

- Hansen Solubility Parameters: Calculate HSP values to predict solubility in untested solvents .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

- Docking Studies (AutoDock/Vina): Model binding to kinase domains (e.g., EGFR) using the morpholine group as a hinge-binder and nitroaryl for hydrophobic interactions .

- DFT Calculations: Analyze electron density maps to assess nitro group polarization, which influences redox activity and binding affinity .

- MD Simulations: Simulate solvation dynamics in lipid bilayers to predict membrane permeability .

Advanced: How to assess stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Nitro groups are prone to reduction under acidic conditions .

- pH-Dependent Studies: Monitor hydrolysis in buffers (pH 1–10). Morpholine rings are stable in neutral-to-basic conditions but hydrolyze in strong acids .

- Light Sensitivity: UV irradiation tests (300–400 nm) quantify photodegradation; nitroaromatics often require amber glass storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.